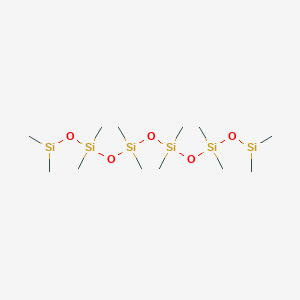

1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane

Overview

Description

1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane, also known as PDMS, is a synthetic organosilicon compound that is widely used in a variety of industrial and scientific applications. It is a clear, colorless liquid that is used as a lubricant, a surfactant, a coating, a sealant, and a component of various polymers. PDMS has excellent chemical and thermal stability and is highly resistant to oxidation and hydrolysis. It is also non-toxic and biocompatible, making it an ideal material for biomedical applications.

Scientific Research Applications

Silicon-Initiated Carbonylative Carbotricyclization

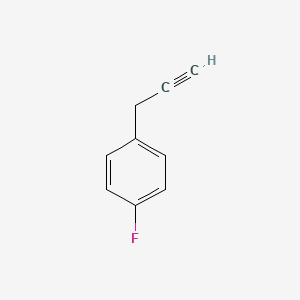

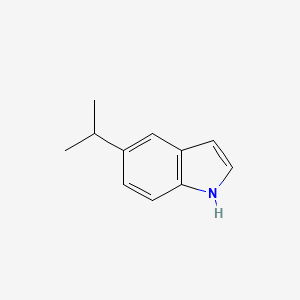

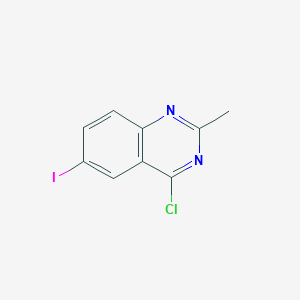

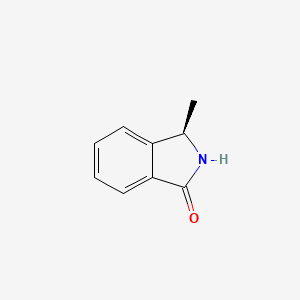

- This compound plays a role in the carbonylative carbotricyclization of enediynes catalyzed by rhodium complexes. This process is significant for the formation of fused tricyclic products and has potential applications in the synthesis of natural and unnatural products (Bennacer et al., 2005).

Enantiomeric Separations

- It has been used in the synthesis of β-Cyclodextrin-Hexasiloxane Copolymers for enantiomeric separations. This is particularly relevant in gas chromatography for the separation of enantiomeric solutes, indicating its utility in analytical chemistry (Bradshaw et al., 1995).

Synthesis of Silsesquioxanes

- Its versatility as a precursor for cage and ladder siloxanes is notable. This application is crucial in the synthesis of complex siloxane structures with potential uses in various industrial and material science applications (Unno et al., 2000).

Toxicity, Detection, and Environmental Fate

- Research has also focused on its toxicity, detection, occurrence, and fate in the environment. This is particularly important for understanding its environmental impact and guiding regulatory measures (Wang et al., 2013).

properties

InChI |

InChI=1S/C12H36O5Si6/c1-18(2)13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(3)4/h1-12H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJKNMVFSMYBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880645 | |

| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane | |

CAS RN |

995-82-4 | |

| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane interact with β-cyclodextrin to create a material capable of enantiomeric separation?

A1: In the study by [], 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane, bearing Si-H functions at each end, reacts with a specifically synthesized derivative of β-cyclodextrin (6A,6B-Bis-O-[p-(allyloxy)phenyl]per-O-methyl-β-cyclodextrin) through a platinum-catalyzed reaction. This reaction forms a hexasiloxane-β-cyclodextrin copolymer. The resulting copolymer, when coated onto fused silica capillary columns, acts as a stationary phase in gas chromatography. The presence of the chiral β-cyclodextrin units within the copolymer structure enables the separation of enantiomers. The specific interactions responsible for chiral discrimination arise from the ability of the β-cyclodextrin cavity to selectively bind one enantiomer over the other based on differences in their three-dimensional shapes and functional group arrangements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B1365408.png)

![2-[(S)-1-[(tert-Butyloxycarbonyl)amino]-3-methylbutyl]oxazole-4-carboxylic acid](/img/structure/B1365410.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)